molecular formula C9H10ClNO3S B2819577 2-chloro-N-[3-(methylsulfonyl)phenyl]acetamide CAS No. 879319-38-7

2-chloro-N-[3-(methylsulfonyl)phenyl]acetamide

Cat. No.: B2819577
CAS No.: 879319-38-7
M. Wt: 247.69
InChI Key: DESZRBKDEHWJOV-UHFFFAOYSA-N
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Description

2-Chloro-N-[3-(methylsulfonyl)phenyl]acetamide is a chloroacetamide derivative featuring a methylsulfonyl (-SO₂CH₃) substituent at the meta position of the phenyl ring. This compound belongs to a class of acetamides widely studied for their applications in pharmaceuticals, agrochemicals, and materials science.

Properties

IUPAC Name

2-chloro-N-(3-methylsulfonylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO3S/c1-15(13,14)8-4-2-3-7(5-8)11-9(12)6-10/h2-5H,6H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DESZRBKDEHWJOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

879319-38-7
Record name 2-chloro-N-(3-methanesulfonylphenyl)acetamide
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Preparation Methods

The synthesis of 2-chloro-N-[3-(methylsulfonyl)phenyl]acetamide typically involves the reaction of 3-(methylsulfonyl)aniline with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at low temperatures, followed by purification through liquid chromatography to obtain the desired product .

Chemical Reactions Analysis

2-chloro-N-[3-(methylsulfonyl)phenyl]acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.

    Oxidation Reactions: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction Reactions: The compound can undergo reduction reactions to form amine derivatives.

Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various oxidizing agents like hydrogen peroxide. The major products formed depend on the specific reagents and conditions used in the reactions .

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential as an analgesic and anti-inflammatory agent. Preliminary studies suggest that it may modulate pain pathways and reduce inflammation, making it a candidate for pain management therapies.

Biological Studies

Research has focused on its interactions with various biological targets, including enzymes and receptors. Notably, it has shown the ability to inhibit glutathione S-transferases (GSTs), which are involved in detoxification processes and can influence drug resistance in cancer therapies.

Antimicrobial Activity

Recent studies have demonstrated that 2-chloro-N-[3-(methylsulfonyl)phenyl]acetamide exhibits significant antibacterial effects against Gram-positive bacteria. In vitro tests revealed minimum inhibitory concentrations (MIC) comparable to established antibiotics, indicating its potential as an antimicrobial agent.

Biofilm Inhibition

The compound has also shown promise in inhibiting biofilm formation, particularly against Staphylococcus aureus. This property is crucial for treating chronic infections where biofilm formation complicates therapy.

Antibacterial Activity

In vitro studies have confirmed the compound's significant antibacterial effects against several strains of Gram-positive bacteria. The results indicate that it may serve as an alternative treatment option in cases where traditional antibiotics fail.

Analgesic and Anti-inflammatory Potential

Preliminary research indicates that this compound could be effective in managing pain and inflammation. Further investigations are warranted to establish its efficacy and safety profile in clinical settings.

Biofilm Inhibition Studies

Research has shown that this compound can inhibit biofilm formation by Staphylococcus aureus, suggesting potential applications in treating persistent infections associated with biofilms.

Comparison with Related Compounds

Compound NameStructureUnique Features
2-Chloro-N-(4-methylphenyl)acetamideC₉H₁₀ClNOLacks methylsulfonyl group; simpler structure
2-Chloro-N-(4-sulfamoylphenyl)acetamideC₁₀H₁₂ClN₂O₃SContains a sulfamoyl group; different biological activity
2-Chloro-N-(4-trifluoromethylphenyl)acetamideC₉H₇ClF₃NOTrifluoromethyl group; enhanced lipophilicity

This comparison highlights how variations in substituents can significantly influence the biological activity and potential applications of similar compounds.

Mechanism of Action

The mechanism of action of 2-chloro-N-[3-(methylsulfonyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues, their substituents, and physicochemical properties derived from the evidence:

Compound Name Substituent Position/Type Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Properties/Biological Activity References
2-Chloro-N-[4-(methylsulfonyl)phenyl]acetamide Para-methylsulfonyl C₉H₁₀ClNO₃S 179.17 N/A High polarity due to -SO₂CH₃; used in organic synthesis
2-Chloro-N-(3-methylphenyl)acetamide Meta-methyl C₉H₁₀ClNO 183.63 N/A Antiparallel N–H/C=O conformation; forms hydrogen-bonded chains
2-Chloro-N-(3-nitrophenyl)acetamide Meta-nitro C₈H₇ClN₂O₃ 214.61 N/A Syn conformation of C–Cl/C=O; nitro group enhances reactivity
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide Para-chloro, ortho-nitro, methylsulfonyl C₉H₈ClN₂O₅S 308.69 N/A Twisted nitro group; intermolecular C–H⋯O interactions
2-Chloro-N-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl]-thiadiazol-2-yl}-acetamide Thiadiazole-pyridine hybrid C₁₇H₁₄ClN₅O₂S 403.84 N/A Anticancer activity (IC₅₀ = 1.8 µM on Caco-2 cells)

Key Comparative Analysis

Substituent Position and Polarity :

  • The meta-methylsulfonyl group in the target compound increases polarity compared to meta-methyl (logP reduction by ~1.5 units estimated) , enhancing solubility in polar solvents. In contrast, para-methylsulfonyl analogues (e.g., CAS 1007036-41-0) exhibit similar polarity but distinct crystal packing due to positional isomerism .
  • Nitro groups (e.g., in 3-nitrophenyl derivatives) introduce stronger electron-withdrawing effects, lowering pKa and increasing susceptibility to nucleophilic attack .

Biological Activity: Thiadiazole-containing derivatives (e.g., compound 7d in ) demonstrate potent cytotoxicity (IC₅₀ = 1.8 µM) due to heterocyclic moieties enabling DNA intercalation or enzyme inhibition .

Synthetic Routes :

  • Most analogues are synthesized via chloroacetylation of substituted anilines. For example, 2-chloro-N-(3-methylphenyl)acetamide is prepared by reacting 3-methylaniline with chloroacetyl chloride under basic conditions .
  • Hybrid derivatives (e.g., thiadiazole-acetamides) require multi-step protocols, including cyclization and coupling reactions .

Crystallographic and Conformational Features :

  • In 2-chloro-N-(3-methylphenyl)acetamide, the N–H bond adopts a syn conformation relative to the meta-methyl group, influencing hydrogen-bonding networks .
  • Methylsulfonyl substituents (as in WOGWEV, ) induce steric and electronic effects, altering dihedral angles between the amide and phenyl groups .

Biological Activity

2-chloro-N-[3-(methylsulfonyl)phenyl]acetamide is a chemical compound characterized by its unique molecular structure, which includes a chloro group, a methylsulfonyl group, and an acetamide functional group. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications. Despite limited direct research specifically on this compound, related studies provide insights into its possible effects and mechanisms of action.

  • Molecular Formula : C10H12ClNO3S
  • Molecular Weight : 247.7 g/mol
  • Structural Features :
    • Chloro group
    • Methylsulfonyl group
    • Acetamide functional group

Biological Activities

The biological activities of this compound can be inferred from studies of structurally similar compounds and its predicted interactions with biological targets.

Antimicrobial Activity

Research on related chloroacetamides indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, studies have shown that chloroacetamides are effective against various bacterial strains, including:

  • Gram-positive bacteria : Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA)
  • Gram-negative bacteria : Escherichia coli
  • Fungi : Candida albicans

In particular, compounds with halogen substitutions on the phenyl ring demonstrated enhanced lipophilicity, facilitating their penetration through cell membranes and increasing their antimicrobial efficacy .

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be analyzed through SAR studies of similar compounds. Key findings include:

  • The position of substituents on the phenyl ring significantly affects biological activity.
  • Compounds with high lipophilicity tend to exhibit better antimicrobial properties due to improved membrane permeability.
Compound NameStructural FeaturesActivity Level
2-Chloro-N-phenylacetamideChloro and acetamide groupsModerate
N-[3-(methylsulfonyl)phenyl]acetamideMethylsulfonyl and acetamide groupsLow
2-Chloro-N-[4-(methylsulfonyl)phenyl]acetamideDifferent position of methylsulfonylHigh

The mechanism by which this compound exerts its biological effects likely involves interactions with specific molecular targets such as enzymes or receptors. These interactions can lead to alterations in cellular signaling pathways, ultimately resulting in the observed biological activities.

Case Studies and Research Findings

While specific case studies directly examining this compound are scarce, related research provides valuable insights:

  • Antibacterial Studies : A study examining various N-substituted phenyl-2-chloroacetamides found that certain derivatives exhibited promising antibacterial effects against MRSA and other pathogens. The study highlighted that the presence of halogenated groups significantly enhanced activity .
  • Quantitative Structure-Activity Relationship (QSAR) Analysis : QSAR models have been employed to predict the biological activity of similar compounds based on their chemical structure. These models suggest that modifications to the phenolic structure can lead to improved antibacterial properties .

Q & A

Q. What are the optimized synthetic routes for 2-chloro-N-[3-(methylsulfonyl)phenyl]acetamide, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via acylation of 3-(methylsulfonyl)aniline with chloroacetyl chloride. A typical procedure involves dissolving 3-(methylsulfonyl)aniline in anhydrous dichloromethane under nitrogen, followed by dropwise addition of chloroacetyl chloride and triethylamine as a base. The reaction is stirred at 0–5°C for 2 hours, then warmed to room temperature. Purification by recrystallization (ethanol/water) yields the product. Reaction temperature control is critical to minimize side reactions like hydrolysis of the chloroacetamide group . Alternative routes may use acetic anhydride as an acetylating agent under reflux conditions .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • Methodological Answer :
  • NMR : ¹H and ¹³C NMR in DMSO-d₆ confirm the acetamide backbone (δ ~2.1 ppm for CH₃SO₂, δ ~4.3 ppm for CH₂Cl) and aromatic protons (δ 7.5–8.1 ppm).
  • FTIR : Key peaks include C=O stretch (~1680 cm⁻¹), SO₂ symmetric/asymmetric stretches (~1150 and 1350 cm⁻¹), and C-Cl stretch (~680 cm⁻¹).
  • HPLC : Reverse-phase C18 column (acetonitrile/water gradient) with UV detection at 254 nm ensures purity (>95%).
  • XRD : Single-crystal X-ray diffraction confirms molecular geometry, including dihedral angles between the sulfonyl and acetamide groups .

Q. What preliminary biological activities have been reported for structurally analogous chloroacetamides?

  • Methodological Answer : Analogues with sulfonyl and chloro substituents exhibit moderate antimicrobial activity (e.g., Staphylococcus aureus MIC ~32 µg/mL) due to electron-withdrawing groups enhancing membrane disruption. Anticancer screening (e.g., MTT assay on HeLa cells) shows IC₅₀ values ~50 µM, linked to apoptosis induction via caspase-3 activation. Structure-activity relationships (SAR) suggest the 3-(methylsulfonyl) group improves solubility and target binding compared to non-sulfonylated derivatives .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis and reactivity of this compound?

  • Methodological Answer : Quantum mechanical calculations (DFT, B3LYP/6-31G*) predict electrophilic reactivity at the chloroacetamide carbon, guiding regioselective substitutions. Transition state analysis identifies energy barriers for acylation (~25 kcal/mol). Machine learning (e.g., ICReDD’s reaction path algorithms) can screen solvent/base combinations to maximize yield (>80%) and minimize byproducts (e.g., hydrolysis products) .

Q. What structural features dictate crystallographic packing and solubility?

  • Methodological Answer : X-ray crystallography reveals intermolecular C–H···O hydrogen bonds between the sulfonyl oxygen and acetamide hydrogen, forming a 2D network. The methylsulfonyl group’s torsion angle (10–15° from the phenyl plane) reduces π-π stacking, enhancing solubility in polar aprotic solvents (e.g., DMSO: ~50 mg/mL). Contrastingly, nitro-substituted analogues exhibit tighter packing and lower solubility due to planar nitro groups .

Q. How do electronic effects of substituents influence regioselectivity in nucleophilic substitutions?

  • Methodological Answer : The 3-(methylsulfonyl) group is a meta-directing, strong electron-withdrawing group, directing nucleophiles (e.g., amines, thiols) to the para position of the acetamide. Kinetic studies (UV-Vis monitoring) show 10-fold faster substitution at the para position vs. ortho in DMF at 60°C. Hammett σ⁺ values correlate with activation energies (R² = 0.92), confirming electronic control .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodological Answer : Discrepancies in IC₅₀ values (e.g., 20–100 µM for anticancer activity) arise from assay conditions (e.g., serum concentration, exposure time). Standardized protocols (e.g., 48-hour incubation in 10% FBS RPMI) and orthogonal assays (e.g., flow cytometry for apoptosis vs. ATP-based viability) improve reproducibility. Meta-analysis of PubChem BioAssay data (AID 1259351) identifies cytotoxicity thresholds .

Q. What are the metabolic pathways and toxicity profiles predicted for this compound?

  • Methodological Answer : In silico metabolism (ADMET Predictor™) predicts hepatic CYP3A4-mediated oxidation of the methylsulfonyl group to sulfonic acid. Ames test data (TA98 strain) show no mutagenicity up to 1 mM. Acute toxicity (LD₅₀ in rats: ~500 mg/kg) suggests moderate risk, requiring proper PPE in handling. Chronic exposure studies (28-day OECD 407) recommend monitoring renal biomarkers (e.g., BUN) .

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